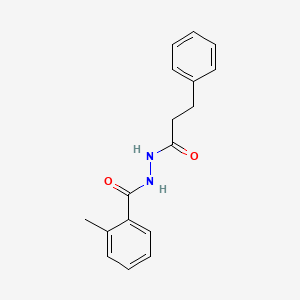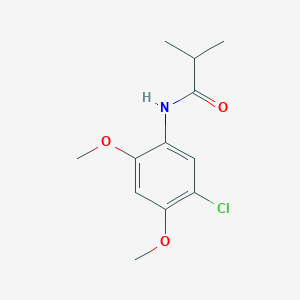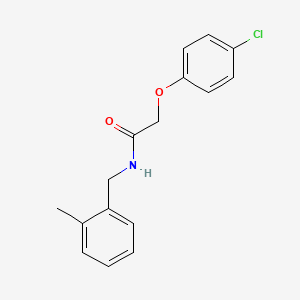
N-(4-ethylphenyl)-2-methoxy-4-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-methoxy-4-(methylthio)benzamide, also known as EPM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
N-(4-ethylphenyl)-2-methoxy-4-(methylthio)benzamide exerts its therapeutic effects by modulating several molecular targets. It acts as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, this compound can induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also decreases the levels of prostaglandin E2 (PGE2), a potent inflammatory mediator. This compound can also inhibit the migration and invasion of cancer cells, thereby preventing metastasis.
实验室实验的优点和局限性
One of the major advantages of using N-(4-ethylphenyl)-2-methoxy-4-(methylthio)benzamide in lab experiments is its high potency and selectivity towards its molecular targets. This compound can be used at low concentrations to achieve significant therapeutic effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on N-(4-ethylphenyl)-2-methoxy-4-(methylthio)benzamide. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and can improve cognitive function, making it a promising candidate for further investigation. Another area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. This can enhance its therapeutic efficacy and reduce potential side effects. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its molecular targets, which can facilitate the development of more potent and selective analogs.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases. Its anti-inflammatory, analgesic, antitumor, and neuroprotective properties make it a valuable candidate for further investigation. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic efficacy.
合成方法
N-(4-ethylphenyl)-2-methoxy-4-(methylthio)benzamide can be synthesized through a multistep process involving the reaction of 4-ethylphenol with thionyl chloride to form 4-ethylphenyl chloride. The resulting compound is then reacted with 2-methoxy-4-(methylthio)aniline in the presence of a base to yield this compound.
科学研究应用
N-(4-ethylphenyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. This compound has also been shown to have neuroprotective effects and can improve cognitive function.
属性
IUPAC Name |
N-(4-ethylphenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-4-12-5-7-13(8-6-12)18-17(19)15-10-9-14(21-3)11-16(15)20-2/h5-11H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWPHPXOIGZKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)




![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)


![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)
